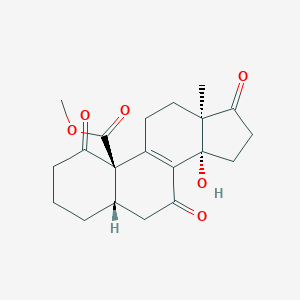![molecular formula C24H21ClFN3O2 B237543 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CB-1 antagonist is a potent inhibitor of the cannabinoid receptor 1 (CB-1), which is primarily found in the central nervous system and is responsible for mediating the psychoactive effects of cannabis. In
Mécanisme D'action
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist works by blocking the activity of the this compound receptor, which is primarily responsible for mediating the psychoactive effects of cannabis. The this compound receptor is found in high concentrations in the brain and is involved in the regulation of appetite, pain sensation, and mood. By blocking the activity of the this compound receptor, this compound antagonist reduces the rewarding effects of drugs of abuse and decreases food intake, leading to weight loss.
Biochemical and Physiological Effects
This compound antagonist has been shown to have a range of biochemical and physiological effects, including reducing food intake and body weight, decreasing the rewarding effects of drugs of abuse, and improving glucose and lipid metabolism. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has several advantages for lab experiments, including its high potency and selectivity for the this compound receptor, making it a useful tool for studying the role of the this compound receptor in various physiological and pathological processes. However, this compound antagonist also has some limitations, including its potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist, including investigating its potential use in the treatment of obesity, metabolic disorders, and drug addiction, as well as exploring its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Further research is also needed to better understand the mechanism of action of this compound antagonist and to identify potential off-target effects and toxicity concerns. Additionally, the development of novel this compound antagonists with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-aminophenylpiperazine to yield the intermediate product, which is subsequently reacted with 3-fluorobenzoyl chloride to produce the final product. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and drug addiction. It has been shown to reduce food intake and body weight in animal models and has demonstrated efficacy in reducing drug-seeking behavior in preclinical studies. This compound antagonist has also been investigated for its potential use in the treatment of psychiatric disorders, such as anxiety and depression.
Propriétés
Formule moléculaire |
C24H21ClFN3O2 |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C24H21ClFN3O2/c25-19-6-4-17(5-7-19)24(31)29-14-12-28(13-15-29)22-10-8-21(9-11-22)27-23(30)18-2-1-3-20(26)16-18/h1-11,16H,12-15H2,(H,27,30) |
Clé InChI |
WMMMESCGZPBKPZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)
![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)